molecular formula C24H25ClN2O4S B3645511 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3645511
M. Wt: 473.0 g/mol
InChI Key: JXRSGKWZABFNQF-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and glycinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of Aromatic Rings: Aromatic substitution reactions can be used to introduce the 4-chlorophenyl and 4-methoxyphenyl groups.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step often involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Aromatic substitution reactions can modify the aromatic rings, introducing new substituents or replacing existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into the specific biological activities of this compound would involve in vitro and in vivo studies.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]acetamide
  • N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]benzamide

Uniqueness

The uniqueness of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide lies in its specific combination of functional groups and aromatic rings. This structure may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-17(2)22-6-4-5-7-23(22)26-24(28)16-27(19-10-8-18(25)9-11-19)32(29,30)21-14-12-20(31-3)13-15-21/h4-15,17H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRSGKWZABFNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide
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N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide
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N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide
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N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide

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